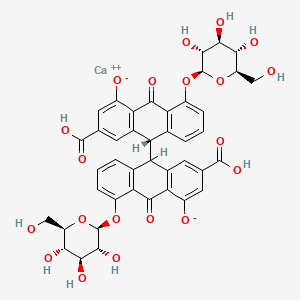

Sennoside b calciumsalt

Description

Properties

CAS No. |

52730-37-7 |

|---|---|

Molecular Formula |

C42H38CaO20 |

Molecular Weight |

902.8 g/mol |

IUPAC Name |

calcium 3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |

InChI |

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |

InChI Key |

JJUPVRKDTYVTST-LBOMIADRSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

Other CAS No. |

52730-37-7 |

Origin of Product |

United States |

Synthesis and Extraction Methodologies for Sennoside B Calcium Salt

Optimization of Isolation Protocols for Enhanced Yield

The efficient isolation of Sennoside B calcium salt from plant sources, primarily Senna species, is a critical objective for pharmaceutical production. Optimization of extraction and purification protocols is essential to maximize the yield and purity of the final product while minimizing processing time and solvent consumption. Research has focused on several key areas, including the selection of extraction techniques, solvent systems, pH control, and advanced purification methods.

Initial preparation of the plant material significantly impacts extraction efficiency. The process typically begins with drying the senna leaves at controlled temperatures, for example, between 40-50°C, to remove moisture that could interfere with extraction. greenskybio.com Following this, the leaves are ground into a fine powder to increase the surface area, ensuring maximum contact with the extraction solvent. greenskybio.com

Modern, non-conventional extraction techniques have demonstrated superior performance over traditional methods. Studies comparing various techniques have shown that Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Solvent Extraction (MASE) are more effective for enhancing the yield of sennosides (B37030) compared to conventional methods like cold percolation or refluxing. nih.gov

Response Surface Methodology (RSM) has been employed to fine-tune UAE parameters. A study identified the optimal conditions for maximizing the yield of Sennoside B as an extraction temperature of 64.2°C, an extraction time of 52.1 minutes, and a liquid-to-solid ratio of 25.2 mL/g. nih.gov Under these optimized conditions, the experimental yield of Sennoside B was 12.792%. nih.gov

Microwave-assisted techniques have also shown significant improvements in yield. Research indicates that increasing microwave power can enhance extraction, though excessive power may cause intense heating. researchgate.net A comparative study highlighted that microwave extraction produced a significantly higher yield of calcium sennosides than conventional heating methods. researchgate.net

| Extraction Condition | Yield Improvement over Conventional Method |

|---|---|

| MAE - 300W, 45 minutes | 6.83% |

| MAE - 300W, 22.5 minutes | 9.4% |

| MAE - 450W, 11.25 minutes | 16.01% |

The choice of solvent is a critical factor in the extraction process. Hydroalcoholic solutions are commonly used, with the specific ratio of alcohol to water affecting the yield. Studies have shown that a 70% v/v ethanolic extract produces a greater concentration of sennosides compared to other concentrations such as 50%, 80%, or 100% ethanol. phytojournal.com Similarly, a 45% to 70% aqueous methanol solution is often employed for the initial extraction step at room temperature (20°C to 30°C). google.comgoogle.com

After the initial extraction, pH manipulation is crucial for the isolation and precipitation of the calcium salt. To convert the sennosides into their calcium salts, the pH of an aqueous solution is typically raised to approximately 8.0 ± 0.5 by adding calcium hydroxide, which dissolves the sennosides. google.comgoogle.com Subsequently, the pH is carefully adjusted downward to a range of 6.7 to 6.9 by adding a dilute acid. google.comgoogle.com This controlled precipitation is a key step in isolating the sennoside calcium salts from the solution. google.comgoogle.com

| Ethanol Concentration (v/v) | Relative Sennoside Yield/Concentration |

|---|---|

| 50% | Lower |

| 70% | Highest |

| 80% | Lower |

| 100% | Lower |

To achieve high purity, crude extracts undergo several purification steps. A pre-extraction wash with solvents like ethyl acetate can effectively remove impurities such as flavones, free anthraquinone (B42736) derivatives, resins, and waxes. google.commdpi.com This preliminary step can significantly increase the purity of the final sennoside product to over 70-80%. google.com

Advanced chromatographic techniques are employed for the final isolation and purification. Solid-Phase Extraction (SPE) using a strong anion-exchange cartridge is a simple and rapid method for purifying Sennosides A and B. nih.gov The process involves applying the sample dissolved in a methanol-sodium bicarbonate solution to the cartridge, washing with a methanol-acetic acid solution to remove impurities, and finally eluting the desired sennosides with a mixture of methanol, water, and formic acid (70:30:2, v/v). nih.govresearchgate.net For finer separation, column chromatography using stationary phases like silica gel or Sephadex LH-20 is utilized to isolate individual sennosides from mixed fractions. nih.govacgpubs.org

Advanced Analytical Methodologies for Sennoside B Calcium Salt Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in the separation, identification, and quantification of Sennoside B and its related compounds from complex matrices. High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer varying degrees of resolution, sensitivity, and specificity for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Sennoside B and Related Compounds (e.g., Sennoside A)

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the quantitative analysis of Sennoside B and its stereoisomer, Sennoside A. The development of a reliable HPLC method involves the careful optimization of several parameters to achieve adequate separation and resolution from other related compounds and potential impurities.

A common approach involves reversed-phase chromatography, utilizing a C18 column. core.ac.uknih.govnih.gov The mobile phase composition is a critical factor, with various combinations of aqueous and organic solvents being employed. For instance, a mixture of methanol and water (40:60 v/v) with pH adjustment using orthophosphoric acid has been successfully used. theacademic.in Another established method utilizes a mobile phase consisting of a 0.1 M acetate buffer (pH 6.0) and acetonitrile (70:30, v/v) containing 5 mM tetrahexylammonium bromide as an ion-pair reagent, which can achieve complete separation of Sennosides (B37030) A and B within 14 minutes. nih.govresearchgate.net Gradient elution with acetonitrile and 1% acetic acid has also been reported for the determination of sennosides A and B. researchgate.net

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is typically established over a concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship between concentration and peak area. core.ac.uknih.gov Accuracy is often assessed through recovery studies, with recovery rates between 98% and 102% being acceptable. nih.gov Precision, encompassing both repeatability (intra-day) and intermediate precision (inter-day), is evaluated by the relative standard deviation (RSD), which should ideally be below 2%. nih.gov The sensitivity of the method is determined by the LOD and LOQ values. For instance, one UPLC-MRM/MS method reported an LOD of 0.011 µg/mL and an LOQ of 0.034 µg/mL for Sennoside B. crbb-journal.com

| Parameter | Sennoside A | Sennoside B | Source |

|---|---|---|---|

| Linearity Range | 7.52–37.60 µg/ml | 8.32–49.92 µg/ml | researchgate.net |

| Correlation Coefficient (r) | >0.9998 | >0.9999 | researchgate.net |

| Linearity Range | 30-70 microg/ml | 30-70 microg/ml | nih.govresearchgate.net |

| Correlation Coefficient (r) | >0.9997 | >0.9997 | nih.govresearchgate.net |

| Recovery | 101.73 ± 1.30% | 101.81 ± 2.18% | nih.govresearchgate.net |

| Linearity Range | 0.98–62.5 µg/ml | 0.98–62.5 µg/ml | crbb-journal.com |

| Correlation Coefficient (r²) | 0.999 | 0.999 | crbb-journal.com |

| LOD | - | 0.011 µg/mL | crbb-journal.com |

| LOQ | - | 0.034 µg/ml | crbb-journal.com |

High-Performance Thin Layer Chromatography (HPTLC) Fingerprinting and Characterization

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the fingerprinting and quantification of Sennoside B. bas.bgnih.gov This technique is particularly useful for the routine quality control of herbal materials and formulations. nih.gov

For HPTLC analysis, pre-coated silica gel 60F₂₅₄ plates are commonly used as the stationary phase. rjptonline.org The choice of mobile phase is crucial for achieving good separation of sennosides. A frequently used mobile phase consists of n-propanol, ethyl acetate, water, and glacial acetic acid in various ratios, such as (3:3:2:0.1 v/v) or (8:8:5.8:0.2 v/v). bas.bgnih.gov Another system employs isopropanol, ethyl acetate, water, and ammonia (50:35:25:2 v/v). rjptonline.org After development, the plates are dried, and the spots are visualized under UV light, typically at 366 nm, for densitometric scanning. bas.bgnih.gov The identification of Sennoside B is confirmed by comparing its Rf value and UV spectrum with that of a standard. The Rf value for Sennoside B has been reported to be approximately 0.25 to 0.33 under different chromatographic conditions. nih.govrjptonline.org

HPTLC methods are validated for linearity, accuracy, and precision. Linearity is typically observed over a specific concentration range, for example, 50-600 ng/spot for Sennoside B. rjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for Sennoside B have been reported to be as low as 10.08 ng and 25.6 ng, respectively. rjptonline.org HPTLC fingerprinting provides a characteristic profile of the chemical constituents, which is valuable for identifying the material and detecting adulteration. akjournals.com

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60F₂₅₄ | nih.govrjptonline.org |

| Mobile Phase 1 | n-propanol: ethyl acetate: water: glacial acetic acid (3:3:2:0.1 v/v) | nih.gov |

| Mobile Phase 2 | n-propanol: ethyl acetate: water: glacial acetic acid (8:8:5.8:0.2 v/v) | bas.bg |

| Mobile Phase 3 | isopropanol: ethyl acetate: water: ammonia (50:35:25:2 v/v) | rjptonline.org |

| Detection Wavelength | 366 nm | bas.bgnih.gov |

| Rf Value (Sennoside B) | 0.25 - 0.33 | nih.govrjptonline.org |

| Linearity Range (Sennoside B) | 50-600 ng/spot | rjptonline.org |

| LOD (Sennoside B) | 10.08 ng | rjptonline.org |

| LOQ (Sennoside B) | 25.6 ng | rjptonline.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Chemical Composition Elucidation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the comprehensive chemical profiling of complex mixtures containing sennosides. mdpi.comd-nb.info This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry, allowing for the unambiguous identification and quantification of individual components, even at trace levels. mdpi.com

In LC-MS/MS analysis, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which aids in the confirmation of known compounds and the identification of unknown ones. nih.gov For instance, LC-MS/MS has been successfully used to identify not only sennosides but also other classes of compounds like flavonoids and anthraquinones in senna extracts. nih.gov

Quantitative analysis using LC-MS/MS, often in the multiple reaction monitoring (MRM) mode, offers excellent sensitivity and selectivity. crbb-journal.com A validated UPLC-MRM/MS method for Sennoside B demonstrated a wide linear range (0.98–62.5 µg/ml) and very low LOD (0.011 µg/mL) and LOQ (0.034 µg/ml) values. crbb-journal.com Such methods are invaluable for detailed chemical composition elucidation and for pharmacokinetic studies. nih.gov

Spectroscopic and Spectrometric Characterization Approaches

Quantitative Nuclear Magnetic Resonance (qNMR) for Total Sennosides and Individual Isomer Quantification (e.g., Sennoside B, A, A1)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate quantification of compounds without the need for identical reference standards. mdpi.comnih.gov A two-dimensional (2D) qNMR method has been developed for the determination of total sennosides as well as the individual quantification of isomers such as Sennoside A, B, and A1. mdpi.comnih.govresearchgate.net

This technique utilizes the cross-correlations of the characteristic 10–10' bonds in the sennoside structure in a band-selective Heteronuclear Single Quantum Coherence (HSQC) experiment. mdpi.comnih.gov This approach is not only fast, with a measurement time of about five minutes for total sennosides, but also specific and stability-indicating. mdpi.comnih.gov The validation of this 2D qNMR method has demonstrated excellent accuracy, with recovery rates between 98.5% and 103%, and high precision, with RSD values of 3.1%. mdpi.comnih.govresearchgate.net

For the quantification of individual isomers, the CH-6 cross peaks, which show different chemical shifts for each diastereomer, can be utilized. mdpi.com While this method provides acceptable accuracy (93.8%) and repeatability for the major sennosides A and B, the precision for Sennoside B and A1 can be lower due to resolution challenges. mdpi.comnih.gov

| Parameter | Total Sennosides | Individual Sennosides (A, B, A1) | Source |

|---|---|---|---|

| Measurement Time | 5 minutes | 31 minutes | mdpi.comnih.gov |

| Accuracy (Recovery Rate) | 98.5% - 103% | 93.8% | mdpi.comnih.govresearchgate.net |

| Precision (RSD) | 3.1% | - | mdpi.comnih.govresearchgate.net |

| Repeatability (Sennoside A) | 2.2% | 5.4% | mdpi.comnih.govresearchgate.net |

| Repeatability (Sennoside B) | 2.2% | 5.6% | mdpi.comnih.govresearchgate.net |

UV-Visible Spectrophotometry Applications for Concentration and Purity Assessment

UV-Visible spectrophotometry is a simple, accessible, and cost-effective method that can be used for the estimation of sennosides. researchgate.netsciencefrontier.org This technique is based on the principle that sennosides absorb light in the ultraviolet region of the electromagnetic spectrum.

The maximum absorbance (λmax) for sennosides is typically observed around 276 nm and 350 nm. researchgate.netbanglajol.info For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. The concentration of sennosides in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Linearity for sennoside analysis has been observed in the concentration range of 5-30 µg/ml with a good correlation coefficient. researchgate.netglobalresearchonline.net

While UV-Visible spectrophotometry is a useful tool for a preliminary assessment of concentration and purity, it has limitations. The method is less specific than chromatographic techniques, as other compounds present in the sample matrix may also absorb at the same wavelength, leading to potential interference and overestimation of the sennoside content. mdpi.comnih.gov Therefore, it is often used in conjunction with more specific methods like HPLC for accurate quantification. mdpi.com

Spectrofluorimetric Estimation Techniques

Spectrofluorimetry offers a sensitive method for the determination of sennosides, including Sennoside B. This technique is based on the chemical conversion of sennosides into a fluorescent derivative.

A common method involves the reduction of sennosides using a reducing agent like sodium dithionite in a borax solution. This reaction yields 1,8 dihydroxy-3-carboxylic acid anthranol, a compound that exhibits significant fluorescence. The resulting substance can be measured using a spectrofluorometer, with specific wavelengths for activation (excitation) and emission. Research has identified activation and emission wavelengths at 388 nm and 496 nm, respectively. This fluorometric method is noted for its simplicity and sensitivity in the determination of sennosides in tablet formulations.

Method Validation and Quality Control Parameters in Research

To ensure that analytical methods for Sennoside B calcium salt are reliable, consistent, and accurate, they must undergo a thorough validation process. Method validation is a critical component of quality control, establishing the performance characteristics of a procedure. Key parameters evaluated include accuracy, precision, repeatability, and robustness.

Various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), have been developed and validated for the quantification of Sennoside B.

Accuracy is determined by measuring the closeness of the test results to the true value, often expressed as a percentage recovery. Studies on different methods have shown high accuracy, with recovery rates for Sennoside B typically falling between 97% and 104.9% crbb-journal.comnih.govsciencefrontier.org. For instance, a UPLC-MRM/MS method demonstrated a % recovery of 97-102% crbb-journal.com, while an ion-pair HPLC method reported a recovery of 101.81 ± 2.18% nih.gov. A two-dimensional quantitative NMR (2D qNMR) method also showed excellent accuracy with recovery rates of 98.5% to 103% for total sennosides nih.gov.

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Validated methods for Sennoside B consistently show low RSD values, indicating high precision. A UPLC-MRM/MS method reported an RSD of less than 2% crbb-journal.com. Similarly, an HPLC method showed that both run-to-run repeatability (n=10) and day-to-day reproducibility (n=3) of peak area were below 0.4% RSD nih.gov.

Repeatability assesses the precision under the same operating conditions over a short interval of time. In a 2D qNMR study, the repeatability for Sennoside B was found to have an RSD of 5.6% nih.gov.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. A study on an HPLC method for sennosides A and B tested the robustness by evaluating 11 different factors, including the column used, concentration of the ion-pair reagent, percentage of organic modifier, buffer pH, and column temperature nih.gov. This systematic evaluation helps to ensure the reliability of the method during routine use nih.gov.

| Analytical Method | Parameter | Finding | Source |

|---|---|---|---|

| UPLC-MRM/MS | Accuracy (% Recovery) | 97 - 102% | crbb-journal.com |

| Ion-Pair HPLC | Accuracy (% Recovery) | 101.81 ± 2.18% | nih.gov |

| RP-HPLC | Accuracy (% Recovery) | 104.9% | sciencefrontier.org |

| 2D qNMR | Accuracy (% Recovery) | 98.5 - 103% | nih.gov |

| UPLC-MRM/MS | Precision (% RSD) | < 2% | crbb-journal.com |

| Ion-Pair HPLC | Precision (% RSD) | < 0.4% | nih.gov |

| RP-HPLC | Precision (% RSD) | < 0.5% | sciencefrontier.org |

| 2D qNMR | Repeatability (% RSD) | 5.6% | nih.gov |

In vitro dissolution and disintegration tests are fundamental quality control assays for solid dosage forms like tablets containing Sennoside B calcium salt. These tests help predict the in vivo performance of the product by measuring the rate and extent to which the active ingredient is released and the tablet breaks apart.

Disintegration Testing evaluates the time it takes for a tablet to break up into smaller particles. For uncoated conventional tablets, a common acceptance criterion is disintegration within 15 to 30 minutes when placed in a liquid medium, such as water, at 37°C ± 2°C wisdomgale.com. Studies have shown varying disintegration times for sennoside tablets, from as low as 2 minutes for certain in-house preparations to 18 minutes for some commercial products florajournal.com. Formulations of senna extract tablets have demonstrated disintegration times of less than six minutes on average phytojournal.com.

Dissolution Testing measures the rate at which the active substance dissolves from the dosage form. The USP XXIV dissolution apparatus, particularly Type II (paddle apparatus), is often employed for these studies scispace.com. The test is typically conducted in a dissolution medium like distilled water at a controlled temperature of 37 ± 0.5°C with a paddle speed of 100 rpm scispace.com. Samples are withdrawn at specified time intervals and analyzed to determine the percentage of sennosides released scispace.com.

Research has shown that the formulation significantly impacts dissolution. Tablets made from calcium sennosides and senna extract demonstrated better and more rapid dissolution compared to tablets made from senna powder florajournal.comscispace.com. In one study, in-house tablet preparations with a low disintegration time of about 2 minutes showed a high dissolution rate, with over 90% of sennosides released within 15 minutes florajournal.com. In contrast, some multi-ingredient formulations showed a much slower release, with only about 13-19% of sennosides dissolved after 15 minutes florajournal.com.

| Formulation Type | Disintegration Time (min) | % Dissolution (Time) | Source |

|---|---|---|---|

| Single Ingredient Tablet 1 | 15 | 44.98% (15 min) | florajournal.com |

| Single Ingredient Tablet 2 | 18 | 53.44% (15 min) | florajournal.com |

| In-House Preparation 1 | ~2 | 93.73% (15 min) | florajournal.com |

| In-House Preparation 2 | ~2 | 95.63% (15 min) | florajournal.com |

| Multi-Ingredient Tablet 1 | N/A | 19.48% (15 min), 80.66% (2 hrs) | florajournal.com |

| Senna Extract Tablets (70%) | < 6 | 92.90% (90 min) | phytojournal.com |

The Borntrager test is a qualitative chemical test used in research and pharmacognosy to identify the presence of anthraquinone (B42736) glycosides, the class of compounds to which sennosides belong biosmartnotes.comijprajournal.com.

The standard Borntrager's Test procedure involves several steps. First, the sample material is boiled with a dilute acid, such as hydrochloric or sulfuric acid, to hydrolyze the glycosidic bonds and liberate the free aglycones biosmartnotes.comyourarticlelibrary.compharmacy180.com. The mixture is then filtered, and the filtrate is extracted with an organic solvent like benzene or chloroform biosmartnotes.comyourarticlelibrary.com. This organic layer, which now contains the aglycones, is separated. Finally, an aqueous alkali, typically a dilute ammonia solution, is added to the organic extract and shaken biosmartnotes.comuomus.edu.iq. In the presence of anthraquinone aglycones, the ammoniacal layer will develop a distinct pink to red color, indicating a positive test biosmartnotes.comyourarticlelibrary.compharmacy180.com.

A Modified Borntrager's Test is used for C-glycosides, which are more resistant to hydrolysis biosmartnotes.com. This modified procedure involves heating the sample with dilute hydrochloric acid and ferric chloride before proceeding with the organic solvent extraction and addition of ammonia biosmartnotes.compharmacy180.com. The ferric chloride assists in the oxidative cleavage of the C-C glycosidic bond biosmartnotes.com. A positive result is also indicated by the formation of a pink or red color in the final ammoniacal layer biosmartnotes.comyourarticlelibrary.com.

Preclinical Pharmacological and Molecular Mechanisms of Action of Sennoside B Calcium Salt

Biotransformation Pathways of Sennosides (B37030) in the Gastrointestinal Tract

Sennoside B calcium salt passes through the stomach and small intestine largely unchanged, as it is not absorbed or hydrolyzed by human digestive enzymes in the upper gastrointestinal tract. karger.comnih.govfrontiersin.org Its activation is entirely dependent on the metabolic activity of the gut microbiota in the large intestine. drugbank.compatsnap.com

The transformation of Sennoside B into its active form is a multi-step process mediated by intestinal bacteria. karger.com Upon reaching the colon, gut flora metabolize Sennoside B into Sennidin B. drugbank.comjst.go.jp This conversion is a critical activation step. Sennidins A and B, which are stereoisomers, have been shown to be interconvertible under experimental conditions. jst.go.jp The sennidins are further metabolized by the gut microbiota into the ultimate active metabolite, rheinanthrone. nih.govdrugbank.comjst.go.jp Rheinanthrone is considered the primary mediator of the pharmacological effects associated with sennosides. frontiersin.orgdrugbank.com

| Initial Compound | Intermediate Metabolite | Active Metabolite | Mediating Agent |

|---|---|---|---|

| Sennoside B | Sennidin B-8-monoglucoside | Rheinanthrone | Gut Microbiota |

| Sennidin B-8-monoglucoside | Sennidin B |

Specific bacterial enzymes are responsible for the biotransformation of Sennoside B. The initial conversion involves the hydrolysis of the sugar moieties from the sennoside molecule. This reaction is catalyzed by bacterial β-glucosidase enzymes, which cleave the β-glycosidic bonds to release the aglycone, Sennidin B. nih.govjst.go.jpresearchgate.net

Following this hydrolysis, the resulting Sennidin B is reduced to rheinanthrone. jst.go.jp This reduction is carried out by bacterial reductase enzymes. nih.govjst.go.jpresearchgate.net Research has identified that this process can involve an enzyme from Peptostreptococcus intermedius that catalyzes electron transfer from NADH to cofactors, which then non-enzymatically reduce sennidins to rheinanthrone. karger.com Another study identified a specific reductase, nfrA, in Bifidobacterium pseudocatenulatum that catalyzes the reduction of sennosides. nih.gov Studies have also shown that the sennoside-hydrolyzing β-glucosidase produced by Bifidobacterium sp. is an inducible enzyme, with its activity increasing in the presence of sennosides. nih.gov

A portion of the active metabolite, rheinanthrone, is absorbed from the large intestine into systemic circulation. karger.comnih.gov This absorbed rheinanthrone can then undergo enterohepatic recirculation, a process where a substance is metabolized in the liver, excreted into the bile, passed into the small intestine, and then reabsorbed back into the bloodstream. nih.govresearchgate.netresearchgate.net

Once absorbed, rheinanthrone and other metabolites can be conjugated in the liver to form glucuronides and sulfates. karger.com These conjugated metabolites are then excreted into the bile and returned to the intestinal tract. karger.comyoutube.com Within the gut, bacterial enzymes can cleave these conjugates, releasing the active form again, which can be reabsorbed. youtube.com This recirculation process can prolong the presence and potential pharmacological effect of the drug's metabolites. semanticscholar.org

Cellular and Molecular Signaling Pathways

The active metabolite rheinanthrone interacts with cellular components in the colon to initiate signaling cascades that alter physiological processes.

Evidence suggests that the active metabolite rheinanthrone influences inflammatory pathways. Specifically, rheinanthrone appears to increase the expression of cyclooxygenase-2 (COX-2) in macrophage cells. drugbank.comnih.gov COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a key role in the synthesis of pro-inflammatory mediators. youtube.comresearchgate.net While non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit COX-2 activity, certain compounds can modulate its expression. nih.govnih.gov The upregulation of COX-2 expression by rheinanthrone is a key step leading to its downstream effects. drugbank.com

The increased expression of COX-2 directly leads to an elevation in the synthesis of Prostaglandin E2 (PGE2). drugbank.comnih.gov COX-2 catalyzes the conversion of arachidonic acid into prostaglandin precursors, which are then converted to PGE2. researchgate.net Studies have demonstrated that senna extracts stimulate the release of PGE2 into the colonic lumen. nih.govnih.gov This increase in local PGE2 concentration is believed to be a primary mechanism for the laxative effect, as it stimulates colonic fluid and electrolyte secretion and inhibits water reabsorption. nih.govnih.gov

Research on the direct effects of sennosides on PGE2 levels has provided quantitative data. In one study using AGS gastric cells, Sennoside B was shown to increase the concentration of PGE2 in a dose-dependent manner. biomolther.org

| Concentration of Sennoside B | Resulting PGE₂ Concentration (pg/mL) |

|---|---|

| 50 µM | 105.4 |

| 100 µM | 173.6 |

Regulation of Aquaporin-3 (AQP3) Expression in Mucosal Epithelial Cells of the Large Intestine

Sennosides, including Sennoside B, exert their laxative effects in part by modulating the expression of aquaporin-3 (AQP3), a water channel protein crucial for water reabsorption in the colon. sapub.orgfrontiersin.orgnih.govresearchgate.net The active metabolite of sennosides, rheinanthrone, is understood to indirectly cause a decrease in AQP3 expression in the mucosal epithelial cells of the large intestine. sapub.orgnih.govnih.govdrugbank.com

The proposed mechanism involves the activation of macrophages in the colon by rheinanthrone. frontiersin.orgnih.govresearchgate.net These activated macrophages increase the secretion of prostaglandin E2 (PGE2). frontiersin.orgnih.govresearchgate.netdrugbank.com PGE2 then acts as a paracrine factor on the colon's mucosal epithelial cells, leading to a downregulation of AQP3 expression. frontiersin.orgnih.govresearchgate.net This reduction in AQP3 channels restricts water reabsorption from the intestinal lumen back into the bloodstream, thereby increasing the water content of feces and contributing to the laxative effect. sapub.orgnih.govdrugbank.com Studies in rats have demonstrated that oral administration of sennoside A, a diastereomer of sennoside B, leads to increased PGE2 levels in the colon and a significant decrease in AQP3 expression, which correlates with the onset of diarrhea. nih.gov Pre-treatment with indomethacin, a cyclooxygenase (COX) inhibitor that blocks PGE2 synthesis, was found to prevent both the decrease in AQP3 expression and the induction of diarrhea. sapub.orgnih.gov

While the predominant finding is the downregulation of AQP3, one study noted that high doses of sennosides administered repeatedly to rats with diarrhea resulted in an upregulation of AQP3 expression in the colon. frontiersin.orgmdpi.com

Mechanism of AQP3 Regulation by Sennoside Metabolites

| Step | Molecule/Cell Involved | Action | Result |

|---|---|---|---|

| 1 | Sennosides (Metabolite: Rheinanthrone) | Activates macrophages in the colon | Increased secretion of PGE2 |

| 2 | Prostaglandin E2 (PGE2) | Acts as a paracrine factor on mucosal epithelial cells | Downregulation of AQP3 expression |

| 3 | Aquaporin-3 (AQP3) | Reduced presence in epithelial cell membranes | Decreased water reabsorption from the colon |

| 4 | Fecal Water Content | Increased retention of water in the intestinal lumen | Laxative effect |

Influence on Submucosal Acetylcholinergic Neurons and Neurotransmission

The active metabolites of sennosides are also believed to influence intestinal function by acting on the enteric nervous system. Specifically, the metabolite rhein (B1680588) is thought to excite submucosal acetylcholinergic neurons. nih.govdrugbank.comnih.gov This stimulation of cholinergic neurons is proposed to result in increased secretion of chloride ions and prostaglandins into the intestinal lumen. nih.govdrugbank.comnih.gov The increased luminal chloride concentration further contributes to the osmotic gradient that draws water into the intestines, augmenting the laxative effect.

Effects on Intestinal Ion Transport (Chloride, Sodium, Potassium)

Sennoside B calcium salt and its related compounds significantly alter intestinal ion transport, which is a key component of their mechanism of action. The active metabolites of sennosides induce a state of active fluid secretion in the colon by modulating the transport of several key electrolytes.

Chloride: A primary effect is the stimulation of active chloride secretion into the colonic lumen. nih.govdrugbank.comnih.gov This is partly driven by the excitation of submucosal neurons, leading to an electrochemical gradient that promotes the movement of water into the intestine. nih.govnih.gov

Sodium: Concurrently, sennosides inhibit the net absorption of sodium from the colon. nih.govnih.govpatsnap.com Studies in rat models have shown a reversal from net sodium absorption to net secretion after treatment with sennosides. nih.govnih.gov

Potassium: An increase in the net secretion of potassium into the colon has also been observed following sennoside administration. patsnap.comnih.gov

This combined effect of increased chloride and potassium secretion and decreased sodium absorption creates a strong osmotic force that drives water into the intestinal lumen, increasing fecal volume and fluidity. patsnap.com

Research into Na+, K+-ATPase Activity Modulation

Investigations into the molecular mechanisms of sennosides' effects on ion transport have included the study of the sodium-potassium adenosine triphosphatase (Na+, K+-ATPase) pump, a critical enzyme for maintaining cellular sodium and potassium gradients. Preclinical studies in rats have consistently found that the secretory effect induced by sennosides or their active metabolite, rhein, is not associated with an inhibition of Na+, K+-ATPase activity in the colon mucosa. nih.govnih.gov This indicates that the alteration in ion transport is not due to a direct impairment of this primary active transport pump. However, separate research has shown that sennosides can inhibit H+/K+-ATPase (proton pump) activity in the stomach, an effect linked to gastroprotective properties rather than laxation. nih.gov

Investigation of PDGF Receptor Signaling and Cell Proliferation in Specific Cell Lines (e.g., Human Osteosarcoma Cells)

Beyond its effects on the gastrointestinal tract, Sennoside B has been investigated for its potential role in modulating cellular signaling pathways involved in cell proliferation. Research has specifically focused on its interaction with the platelet-derived growth factor (PDGF) signaling pathway.

In studies using human osteosarcoma MG63 cells, Sennoside B was found to inhibit cell proliferation induced by PDGF-BB. nih.govmedchemexpress.comselleckchem.com The mechanism for this inhibition involves the direct binding of Sennoside B to both the PDGF-BB ligand and the extracellular domain of its receptor, PDGF-beta receptor (PDGFR-β). nih.gov This binding prevents the PDGF-BB-induced phosphorylation and activation of the PDGFR. nih.gov

The inhibition of receptor activation consequently blocks downstream signaling cascades. Specifically, Sennoside B was shown to inhibit the phosphorylation of key downstream signaling molecules, including:

Ak strain transforming protein (AKT)

Signal transducer and activator of transcription 5 (STAT-5)

Extracellular signal-regulated kinase 1/2 (ERK1/2) nih.govmedchemexpress.comselleckchem.com

This effect was reported to be specific to Sennoside B; its diastereomer, Sennoside A, and other similar compounds like rhein, did not demonstrate the same inhibitory effect on PDGFR activation. nih.gov These findings suggest a potential utility for Sennoside B in researching proliferative diseases where PDGF signaling is a critical factor. nih.gov

Inhibitory Effects of Sennoside B on the PDGF Signaling Pathway

| Target | Effect of Sennoside B | Downstream Consequence |

|---|---|---|

| PDGF-BB (Ligand) | Direct Binding | Prevents ligand-receptor interaction |

| PDGFR-β (Receptor) | Direct Binding to extracellular domain; Inhibition of phosphorylation | Blocks initiation of intracellular signaling |

| AKT, STAT-5, ERK1/2 | Inhibition of phosphorylation | Blocks downstream pro-proliferative signals |

| MG63 Osteosarcoma Cells | Inhibition of PDGF-BB-stimulated proliferation | Reduced cell growth |

Studies on Cellular Apoptosis and Related Pathways (e.g., p53 activity) in Preclinical Models

The effects of sennosides on cellular apoptosis have been noted in preclinical research. Administration of senna has been shown to cause a temporary increase in apoptosis in the large intestine, an effect linked to the upregulation of p53 activity. drugbank.com The tumor suppressor protein p53 is a key regulator of cellular stress responses, including cell cycle arrest and apoptosis. nih.gov While this effect on p53 has been observed with senna preparations, specific research isolating the apoptotic activity of Sennoside B calcium salt is less detailed. In contrast, its diastereomer, Sennoside A, has been shown to induce apoptosis in human chondrosarcoma cells by regulating the internal mitochondrial pathway, as evidenced by an increased Bax/Bcl2 ratio. nih.gov

Gastrointestinal Motility Studies in Preclinical Models

Preclinical studies in animal models, such as dogs and rats, have provided detailed insights into the effects of sennosides on gastrointestinal motility. The primary action is concentrated on the large intestine.

Oral administration of sennosides in dogs has been shown to induce a strong and prolonged inhibition of myoelectric activity in the colon, which is typically observed after a delay of 6-10 hours. researchgate.net This delay corresponds to the time required for the glycosides to travel to the colon and be metabolized into their active form by the gut microbiota. patsnap.comresearchgate.net This period of motility inhibition is often associated with the appearance of giant contractions and subsequent diarrhea. researchgate.netnih.gov When administered directly into the colon, the effects are reproduced but with a much shorter latency of 0.5-1.5 hours. nih.gov

The mechanism underlying these motor changes is believed to be mediated by the local synthesis of prostaglandins. nih.gov Studies have shown that the motor effects of sennosides can be blocked by cyclooxygenase inhibitors like indomethacin and reproduced by the administration of PGE2. nih.gov In rats, sennosides have also been shown to accelerate intestinal motility, which contributes to their therapeutic effects. nih.gov

Mechanisms of Peristalsis Induction

Sennoside B, along with its counterpart Sennoside A, is a prodrug that remains largely inactive as it passes through the upper gastrointestinal tract. nih.gov Its pharmacological effects are initiated upon reaching the colon, where it is metabolized by the intestinal microbiota into its active form, rheinanthrone. drugbank.compatsnap.com The laxative action of sennosides is primarily attributed to the stimulation of colonic motility and the alteration of fluid and electrolyte secretion. patsnap.com

The active metabolite, rheinanthrone, is believed to induce peristalsis through several interconnected mechanisms:

Prostaglandin E2 (PGE2) Upregulation: Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells. drugbank.com This leads to a subsequent increase in the production of Prostaglandin E2 (PGE2). drugbank.com Elevated PGE2 levels are associated with a decrease in the expression of aquaporin 3 (AQP3) in the mucosal epithelial cells of the large intestine. drugbank.com A reduction in AQP3 channels restricts water reabsorption from the colon, thereby increasing the water content of feces and facilitating their passage. drugbank.com

Direct Stimulation of Smooth Muscle: The breakdown products of sennosides act as direct irritants on the colonic wall. wikipedia.org This irritation stimulates the smooth muscle cells lining the colon, leading to an increase in the rhythmic contractions known as peristalsis. patsnap.com This enhanced motility accelerates the movement of fecal matter through the large intestine. patsnap.com

Neuronal Excitation: Another proposed mechanism involves the active metabolite, rhein, which is thought to excite submucosal acetylcholinergic neurons. drugbank.com This stimulation can lead to increased secretion of chloride ions and prostaglandins into the intestinal lumen. drugbank.com The influx of chloride ions further helps to draw water into the colon, contributing to the laxative effect. drugbank.com

These actions collectively result in an increased colonic motility and a softening of the stool, which facilitates bowel movements.

Assessment of Effects on Large Intestinal Transit Time

Preclinical studies in animal models have demonstrated that sennosides and their metabolites specifically accelerate transit through the large intestine without affecting passage through the small intestine. nih.gov This targeted action underscores the role of colonic bacterial activation in their mechanism.

In a study conducted on rats, the effects of sennosides and their metabolites on intestinal transit time were investigated using carmine red as a marker. When administered orally, even at high doses, sennosides did not alter the small intestine transit time. nih.gov However, when the compounds were administered directly into the caecum, a significant reduction in the transit time through the large intestine was observed.

The study found that in control animals, the first appearance of the colored feces took more than 8 hours. In contrast, intracaecal administration of sennosides and their active metabolites markedly shortened this period, indicating a significant acceleration of colonic transport. nih.gov This acceleration of transit reduces the time available for water to be reabsorbed from the fecal matter, contributing to the compound's laxative effect. patsnap.com

| Compound (50 mg/kg) | Time for First Appearance of Colored Feces (minutes) |

|---|---|

| Controls | > 480 |

| Sennosides | 46 ± 9 |

| Sennidins | 34 ± 11 |

| Rheinanthrone | 16 ± 4 |

| Rhein | 53 ± 83 |

Preclinical Pharmacokinetic and Metabolic Studies of Sennoside B Calcium Salt

Absorption Profiles in Non-Human Models (e.g., Rats)

Sennoside B, as a dianthrone glycoside, exhibits limited direct absorption from the upper gastrointestinal tract following oral administration. Due to its hydrophilic nature and large molecular size, it passes largely unchanged through the stomach and small intestine. karger.com The primary site of metabolic activity and subsequent absorption of its active metabolite is the large intestine.

Intestinal microflora in the cecum and colon play a pivotal role in the biotransformation of sennoside B. Bacterial β-glucosidases hydrolyze the sugar moieties, leading to the formation of its aglycone, sennidin B. Subsequently, sennidin B is further reduced by bacterial enzymes to the active metabolite, rhein (B1680588) anthrone (B1665570). karger.comresearchgate.net

Studies in rats have demonstrated that less than 10% of orally administered sennosides (B37030) are absorbed from the gut, primarily in the form of rhein anthrone. nih.gov The systemic availability of dianthrone glycosides like sennosides is notably lower than that of anthraquinone (B42736) O-glycosides, as the active anthrone form is also poorly absorbed. karger.comnih.gov After administration of sennoside B in the ligated stomach, duodenum, and jejunum+ileum of rats, recoveries were only between 66-80%, suggesting some degradation occurs prior to reaching the large intestine. karger.com

Volume of Distribution Characteristics in Animal Models

The distribution of sennoside B and its metabolites in the body has been assessed in animal models. For intravenously administered radiolabelled sennoside B in rats, the volume of distribution (Vd) was determined to be 0.802 ± 0.124 L/kg. This value suggests that the distribution of the parent compound, when introduced directly into the systemic circulation, is not extensive and is largely confined to the extracellular fluid and plasma compartments.

Interactive Data Table: Volume of Distribution of Intravenous Sennoside B in Rats

| Parameter | Value (L/kg) | Animal Model |

| Volume of Distribution (Vd) | 0.802 ± 0.124 | Rat |

Note: Data is for intravenously administered radiolabelled sennoside B.

Excretion Pathways and Metabolite Quantification in Feces, Urine, and Bile

The primary route of elimination for sennoside B and its metabolites is through the feces. Following oral administration, over 90% of the sennoside dose is excreted in the feces, predominantly as pharmacologically inactive polymers. karger.com A smaller fraction, between 2% and 6%, may be excreted as the unchanged parent compound. karger.com

The portion of the active metabolite, rhein anthrone, that is absorbed systemically undergoes further metabolism and is excreted via urine and bile. Studies in rats have identified several metabolites in the urine after oral administration of sennosides, including rhein, sennidins, rhein monosulphate, and rhein monoglucuronide. nih.gov Fecal analysis in rats has detected sennidins, rhein, and rhein anthrone. nih.gov

After intracecal administration of 14C-labelled rhein anthrone to rats, approximately 95% of the radioactivity was recovered in the feces and 3% in the urine within five days, with the majority (87%) being excreted on the first day. karger.com This indicates that even the absorbed active metabolite is subject to significant elimination. Biliary excretion also contributes to the elimination of absorbed metabolites, with estimates suggesting that 3-6% of metabolites are excreted in the urine and a portion in the bile. karger.com

Interactive Data Table: Excretion of Sennosides and Metabolites in Rats

| Excretion Route | Percentage of Dose/Recovered Radioactivity | Compounds Detected |

| Feces | >90% (of oral sennosides) | Polymers, Unchanged Sennosides, Sennidins, Rhein Anthrone, Rhein |

| 95% (of intracecal 14C-rhein anthrone) | ||

| Urine | 3-6% (of oral sennoside metabolites) | Rhein, Sennidins, Rhein monosulphate, Rhein monoglucuronide |

| 3% (of intracecal 14C-rhein anthrone) | ||

| Bile | A portion of absorbed metabolites | Conjugated metabolites |

Determination of Half-Life and Clearance Rates in Preclinical Species

Pharmacokinetic studies in rats have provided data on the half-life and clearance of sennoside B. For radiolabelled sennoside B administered intravenously, the biological half-life (t½) was determined to be 8.568 ± 0.651 hours. The clearance rate from the plasma was found to be 0.065 ± 0.007 L/h/kg. These parameters reflect the elimination of the parent compound from the systemic circulation when it bypasses the gastrointestinal metabolism that occurs with oral administration.

Interactive Data Table: Half-Life and Clearance of Intravenous Sennoside B in Rats

| Pharmacokinetic Parameter | Value | Animal Model |

| Half-Life (t½) | 8.568 ± 0.651 h | Rat |

| Clearance (CL) | 0.065 ± 0.007 L/h/kg | Rat |

Note: Data is for intravenously administered radiolabelled sennoside B.

Comparative Pharmacokinetics of Sennosides and Their Metabolites in Animal Models

The pharmacokinetic profile of sennoside B is intrinsically linked to that of its active metabolite, rhein anthrone. Sennoside B functions as a prodrug, with its pharmacological activity being dependent on its conversion to rhein anthrone in the large intestine. nih.gov This metabolic activation is a key determinant of its pharmacokinetic and pharmacodynamic properties.

A comparative analysis reveals significant differences in the systemic availability of sennoside B and its metabolites. As a glycoside, sennoside B is poorly absorbed. researchgate.net Its active metabolite, rhein anthrone, is also scarcely absorbed from the colon. karger.comnih.gov In contrast, the oxidized form, rhein, is absorbed to a much greater extent. karger.com This suggests that the conversion of rhein anthrone to rhein can influence the systemic exposure to anthranoids.

Studies comparing the recovery of orally administered sennosides with that of free anthraquinones like rhein show a much lower recovery for sennosides (less than 10%) compared to free anthraquinones (20-45%). karger.com This difference is attributed to the poor absorption of the sennoside molecule and its active metabolite rhein anthrone, as well as the extensive formation of inactive polymers in the large intestine. karger.com The pharmacokinetics of sennosides are therefore characterized by a targeted delivery of the active metabolite to the colon, with limited systemic absorption, which is a key feature of their therapeutic action as a laxative.

Advanced Formulation and Drug Delivery System Research for Sennoside B Calcium Salt

Strategies for Enhanced Solubility and Stability of Sennoside B Calcium Salt in Formulations

The conversion of sennosides (B37030) into their calcium salt form is a primary strategy to improve both solubility and stability compared to their free acid counterparts. extroilnaturals.com This enhancement makes the compound more suitable for incorporation into various pharmaceutical dosage forms. extroilnaturals.com The process involves the addition of calcium oxide or calcium hydroxide to a sennoside solution, leading to the formation of the calcium salt of sennosides A and B. extroilnaturals.com

Further stability in aqueous solutions is a significant challenge. To create a stable, high-content aqueous solution of sennoside calcium salt, research has focused on preventing the precipitation of insoluble matter and ensuring the stability of the sennoside molecule itself. google.com One approach involves the use of solubilizing agents and pH adjustments. For instance, a clear aqueous solution can be prepared by dissolving the calcium salts of sennosides A and B with a solubilizing agent, adjusting the pH, and then removing any insoluble matter through filtration, decantation, or centrifugation. google.com This process results in a preparation with sufficient stability for practical use, especially when stored at low temperatures. google.com

Development of Targeted Delivery Systems for Intestinal Specificity

The therapeutic action of sennosides occurs in the colon; therefore, it is crucial to protect the drug from the environment of the upper gastrointestinal (GI) tract. Targeted delivery systems are designed to release the active ingredient specifically in the colon, which not only maximizes the therapeutic effect at the site of action but also reduces potential systemic side effects. nih.govresearchgate.net

The physiological differences along the GI tract, such as pH and microbial composition, are exploited for colon-specific drug delivery. nih.gov

pH-Dependent Systems : The pH of the gastrointestinal tract increases from the stomach (pH 1-3) to the small intestine (pH 6.5-7.0) and remains relatively consistent in the colon (pH 6.4-7.0). oatext.com This pH gradient is a key trigger for drug release. Formulations can be coated with pH-sensitive polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the lower intestine and colon. nih.govoatext.com

Polysaccharide Carriers : A more specific approach utilizes the unique enzymatic environment of the colon, which is rich in bacteria that produce a wide variety of enzymes like pectinase, dextranase, and guar (B607891) gum-degrading enzymes. nih.gov Natural polysaccharides such as pectin, guar gum, chitosan, and inulin are indigestible in the upper GI tract but are readily broken down by colonic microflora. oatext.comnih.govmdpi.com These polymers can be used to form a protective matrix or coating around the drug. nih.govmdpi.com Once the dosage form reaches the colon, bacterial enzymes degrade the polysaccharide carrier, triggering the release of the drug. nih.govmdpi.com For instance, guar gum-based systems have been studied for colon-targeted delivery of 5-fluorouracil. oatext.com Similarly, pectin-based nanoparticles have been designed to release drugs in the colon. mdpi.com A study on a pectin-hydroxypropylmethylcellulose coating for calcium sennoside core tablets found it to be a promising colon delivery system. researchgate.net

Enteric coatings are a well-established method for achieving delayed release and protecting drugs from the acidic environment of the stomach. These coatings are typically composed of polymers that are insoluble in acid but dissolve in neutral or alkaline conditions. While not strictly colon-specific, as they may begin to dissolve in the small intestine, they are a crucial component of targeted delivery systems.

Polymers such as Eudragit L100-55 and Eudragit S100 are commonly used for pH-dependent release. oatext.com These methacrylic acid copolymers can be combined to manipulate the drug release profile, targeting specific regions of the intestine based on pH. oatext.com For sennosides, an effective enteric coating protects the core tablet in the upper GI tract, ensuring that the active compounds reach the lower intestine and colon where they can be activated by local microflora. researchgate.net Research has shown that for protecting calcium sennoside core tablets, a combination of polymers where the amounts are carefully controlled is essential for effective colon delivery. researchgate.net

Compatibility Studies with Pharmaceutical Excipients in Solid Dosage Forms

The stability and efficacy of a final pharmaceutical product depend heavily on the compatibility of the active ingredient with various excipients. nih.gov Incompatibility can lead to degradation of the drug, altered release profiles, and reduced therapeutic effect. nih.gov

Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques used to screen for potential physical and chemical incompatibilities between drugs and excipients. nih.govresearchgate.netnih.gov DSC detects changes in the thermal properties of materials, such as melting point depression or the appearance of new peaks, which can indicate an interaction. researchgate.net HPLC is used to quantify the drug and detect the formation of degradation products over time. researchgate.netnih.gov

A study on the compatibility of sennosides A and B with commonly used pharmaceutical excipients revealed several key interactions. researchgate.netnih.gov While dry powder mixtures of sennosides with many excipients showed no incompatibility, the presence of water (as in wet granulation) induced degradation with certain adjuvants. researchgate.netnih.gov

The study identified the following excipients as incompatible with sennosides A and B in the presence of water:

Propyl paraben

Sodium carbonate

Stearic acid

Citric acid

Polyethylene Glycol (PEG)

Sugar derivatives such as lactose, glucose, and sorbitol researchgate.netnih.gov

Conversely, dry powder mixtures were generally found to be compatible, suggesting that dry granulation or direct compression methods may be more suitable for formulating sennoside products. researchgate.netresearchgate.net

| Excipient | Compatibility Status (in presence of water) | Analytical Method | Reference |

| Propyl paraben | Incompatible | DSC, HPLC | researchgate.netnih.gov |

| Sodium carbonate | Incompatible | DSC, HPLC | researchgate.netnih.gov |

| Stearic acid | Incompatible | DSC, HPLC | researchgate.netnih.gov |

| Citric acid | Incompatible | DSC, HPLC | nih.gov |

| PEG | Incompatible | DSC, HPLC | nih.gov |

| Lactose | Incompatible | DSC, HPLC | researchgate.netnih.gov |

| Glucose | Incompatible | DSC, HPLC | researchgate.netnih.gov |

| Sorbitol | Incompatible | DSC, HPLC | researchgate.netnih.gov |

Formulation Optimization for Enhanced Bioavailability and Release Profiles in Preclinical Models

The ultimate goal of formulation development is to optimize the bioavailability and release profile of the drug to ensure maximum therapeutic effect. Preclinical models are essential for evaluating and refining formulations before human trials. nih.gov For sennosides, bioavailability is complex as they are prodrugs that are activated in the colon. researchgate.net Therefore, formulation optimization focuses on ensuring the prodrug reaches the colon intact and is then released at an appropriate rate for bacterial activation.

To improve bioavailability and reduce the required dosage size, tablets have been developed using senna extract and calcium sennosides, which contain a higher concentration of the active compounds compared to senna powder alone. researchgate.net Studies have investigated the effects of different binders and diluents on the physical properties of tablets, such as hardness and disintegration time. researchgate.net For example, polyvinyl pyrrolidone was found to improve tablet characteristics. researchgate.net

Optimization often involves a Quality by Design (QbD) approach, where formulation and process parameters are systematically varied to understand their impact on the final product's performance. researchgate.net For colon-targeted systems, key parameters to optimize include the thickness and composition of the enteric or polysaccharide-based coating. In-vitro release studies under different pH conditions (simulating the stomach and intestine) and in the presence of colonic enzymes are used to predict in-vivo performance. nih.gov These studies help in selecting the optimal formulation that demonstrates minimal drug release in the upper GI tract and a desired release profile in the colon. nih.gov

Comparative Academic Research on Sennoside B Calcium Salt

Stereoisomeric Comparisons: Sennoside A versus Sennoside B in Research Models

Sennoside A and Sennoside B are the primary active components found in senna, a well-known herbal laxative. nih.gov They are natural anthraquinone (B42736) derivative and dimeric glycosides. researchgate.net Structurally, they are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. nih.gov Specifically, they are diastereomers with the aglycone rhein (B1680588) dianthrone. phytojournal.com

While their structural similarity leads to comparable purgative effects in mouse bioassays, research has revealed distinct differences in their other biological activities. nih.gov For instance, studies have indicated that Sennoside A may improve insulin (B600854) resistance and inhibit viral reverse transcriptase, activities not observed with Sennoside B. nih.gov Both compounds are metabolized by intestinal bacteria into the active metabolite, rhein anthrone (B1665570), which is responsible for the laxative action. nih.govnih.gov The conversion of Sennoside A to its stereoisomer Sennoside B can occur under specific conditions, such as in a sodium bicarbonate solution at 80°C. nih.gov

| Feature | Sennoside A | Sennoside B |

|---|---|---|

| Compound Type | Natural dianthrone glycoside, Stereoisomers nih.govresearchgate.net | |

| Aglycone | Rhein dianthrone phytojournal.com | |

| Primary Pharmacological Effect | Comparable purgative/laxative effects nih.gov | |

| Active Metabolite | Rhein anthrone (produced by gut microflora) nih.govnih.gov | |

| Other Reported Biological Activities | Anti-obesity, hypoglycemic, hepatoprotective, anti-inflammatory, anti-cancer, improves insulin resistance, suppresses viral reverse transcriptase nih.gov | Primarily noted for laxative properties; does not appear to share the same additional activities as Sennoside A in reported studies nih.gov |

Comparison with Other Sennosides (B37030) (e.g., C, D, A1, D1) and Anthraquinone Glycosides (e.g., Rheinanthrone, Rhein, Aloe-Emodin) in Preclinical Studies

The leaves and pods of the Senna plant contain a complex mixture of dianthrone O-glycosides beyond just Sennosides A and B. These include Sennoside C, D, A1, and D1, among others. nih.gov Preclinical studies suggest that all sennosides exhibit broadly similar purgative effects, which is attributed to their structural similarities. nih.gov

These sennosides are essentially prodrugs. They are large, hydrophilic molecules that are not significantly hydrolyzed or absorbed in the upper gastrointestinal tract. nih.gov Upon reaching the large intestine, gut microflora metabolize them into the active aglycone, rhein-9-anthrone (also referred to as rheinanthrone). nih.govnih.gov This active metabolite is responsible for the laxative effect. Other related anthraquinones found in senna include rhein and aloe-emodin (B1665711). researchgate.net Sennosides A and B are specifically derived from rhein and aloe-emodin moieties. ijpsonline.com

Pharmacokinetic studies in humans have shown that after administration of senna laxatives, rhein is detectable in plasma, whereas aloe-emodin is not, suggesting differences in their absorption and metabolic pathways following release from the parent glycosides. nih.gov

| Compound | Classification | Role/Activity in Preclinical Models |

|---|---|---|

| Sennoside A, B, C, D, A1, D1 | Dianthrone Glycosides (Prodrugs) | Exhibit comparable purgative effects; converted by gut bacteria to the active form. nih.govnih.gov |

| Rheinanthrone (Rhein-9-anthrone) | Anthrone (Active Metabolite) | The primary active metabolite responsible for the laxative action of all sennosides. nih.govnih.gov |

| Rhein | Anthraquinone | A metabolic product and structural component of sennosides; detectable in plasma after senna administration. ijpsonline.comnih.gov |

| Aloe-Emodin | Anthraquinone | A structural component of sennosides; not detectable in plasma in human studies after senna administration. ijpsonline.comnih.gov |

Comparative Pharmacological Effects and Mechanistic Studies with Other Laxative Compounds in Preclinical Models (e.g., Calcium Polycarbophil, Bisacodyl (B1667424), Sodium Picosulfate)

Sennoside B, as a component of senna-derived laxatives, belongs to the stimulant class, a category it shares with synthetic compounds like bisacodyl and sodium picosulfate. efsm.onlineefsm.online All three exert their effects by stimulating intestinal motility (prokinetic effects) and promoting water and electrolyte secretion into the colon (secretory effects), which accelerates intestinal transit time. efsm.onlineefsm.online

A key mechanistic difference lies in their activation pathways. Both sennosides and sodium picosulfate are prodrugs that require metabolic activation by the gut microbiome. efsm.onlineefsm.online Sennosides are converted to rhein anthrone, while sodium picosulfate is converted to bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). efsm.online In contrast, bisacodyl is also a prodrug but is activated into the same metabolite (BHPM) by endogenous enzymes (esterases) present in the intestinal mucosa. efsm.online This distinction suggests that the efficacy of sennosides and sodium picosulfate may be influenced by the state of the intestinal microbiome, which could be altered by factors such as antibiotic therapy. efsm.onlineefsm.online

| Feature | Sennosides (e.g., Sennoside B) | Bisacodyl | Sodium Picosulfate |

|---|---|---|---|

| Laxative Class | Stimulant efsm.onlineefsm.online | ||

| General Mechanism | Stimulates intestinal motility and water/electrolyte secretion efsm.onlineefsm.online | ||

| Activation Requirement | Yes (Prodrug) efsm.online | Yes (Prodrug) efsm.online | Yes (Prodrug) efsm.online |

| Activation Pathway | Metabolism by colonic bacteria efsm.onlineefsm.online | Hydrolysis by endogenous intestinal enzymes efsm.online | Metabolism by colonic bacteria efsm.onlineefsm.online |

| Active Metabolite | Rhein anthrone efsm.online | BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) efsm.online | BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) efsm.online |

Influence of Excipients and Formulation Types on Sennoside B Calcium Salt Release and Performance

Studies have shown that tablets formulated with calcium sennosides exhibit better dissolution compared to those made with crude senna powder. scispace.com Excipients can directly impact tablet properties; for instance, cross-linked polyvinyl pyrrolidone can improve the disintegration time of senna tablets. scispace.com However, compatibility is a major concern. Research has demonstrated that sennosides A and B are incompatible with several common excipients, including stearic acid, sodium carbonate, glucose, lactose, and sorbitol, particularly when subjected to granulation processes. researchgate.net Dry powder mixtures, however, showed no such incompatibilities. researchgate.net

Advanced formulation strategies have been explored to optimize delivery. For example, colon-targeted delivery systems using guar (B607891) gum as a carrier in matrix tablets have been developed. researchgate.net In these studies, tablets containing 50% guar gum were found to be most effective for targeting the colon, releasing only a small amount of the sennosides in the upper gastrointestinal tract and showing susceptibility to degradation by colonic microflora, which is necessary for the drug's activation. researchgate.net

| Formulation Aspect | Excipient/Method | Observed Influence on Performance | Reference |

|---|---|---|---|

| Drug Form | Calcium Sennosides vs. Senna Powder | Tablets with calcium sennosides showed superior dissolution. | scispace.com |

| Disintegration | Cross-linked polyvinyl pyrrolidone | Improved disintegration time of senna tablets. | scispace.com |

| Compatibility | Stearic acid, sodium carbonate, glucose, lactose, sorbitol | Showed incompatibilities with sennosides in granulated mixtures. Dry powder mixtures were compatible. | researchgate.net |

| Targeted Delivery | Guar gum (50%) in matrix tablets | Suitable for colon-targeted delivery with minimal drug release in the upper GI tract and susceptibility to colonic microflora. | researchgate.net |

Synergistic or Modulatory Effects of Co-Administered Natural Compounds or Herbal Extracts on Sennoside B Action

The pharmacological action of Sennoside B can be influenced by the co-administration of other natural compounds or herbal extracts. This modulation can occur through synergistic effects on the laxative pathway or by altering the pharmacokinetics of the active metabolites.

A preclinical study in mice demonstrated a synergistic laxative effect when an equimolar mixture of aloe-emodin anthrone and rhein anthrone was administered directly into the cecum. nih.gov This is highly relevant as rhein anthrone is the active metabolite of sennosides, suggesting that the presence of other related anthrones could enhance the primary pharmacological effect.

Furthermore, pharmacokinetic studies have shown that certain herbal extracts can alter the absorption and systemic exposure of anthraquinones. For example, co-administration of Gardeniae Flos was found to increase the maximum plasma concentration (Cmax) and the area under the curve (AUC) of rhein and aloe-emodin in rats. nih.gov Similarly, Scutellariae Radix and its component berberine (B55584) hydrochloride were shown to increase the Cmax and AUC of emodin. nih.gov These interactions indicate that co-administered herbs can potentiate the effects of sennosides by increasing the bioavailability of their active or related metabolites.

| Co-administered Compound/Extract | Target Anthraquinone(s) | Observed Effect in Preclinical Models | Potential Implication for Sennoside B Action |

|---|---|---|---|

| Aloe-emodin anthrone | Rhein anthrone | Synergistic laxative effect when co-administered. nih.gov | Potential for enhanced laxative efficacy. |

| Gardeniae Flos (Zhizihua) | Rhein, Aloe-emodin | Increased Cmax and AUC in rats. nih.gov | May increase systemic exposure to sennoside metabolites. |

| Scutellariae Radix / Berberine | Emodin | Increased Cmax and AUC in rats. nih.gov | May modulate the pharmacokinetic profile of related anthraquinones. |

Q & A

Q. What analytical methods are validated for quantifying Sennoside B calcium salt in plant extracts?

High-performance thin-layer chromatography (HPTLC) and HPLC are standard methods for quantifying sennosides. HPTLC is cost-effective for screening plant material, while HPLC offers higher resolution for purity assessment . Eastern blotting using monoclonal antibodies (e.g., anti-Sennoside B) provides specificity for detecting sennosides in complex matrices, validated through cross-reactivity tests and calibration curves .

Q. What molecular mechanisms underlie Sennoside B calcium salt’s gastroprotective effects?

Sennoside B upregulates prostaglandin E2 (PGE2) in gastric cells, enhancing mucosal defense via mucus secretion and smooth muscle regulation. It also inhibits H+/K+-ATPase, reducing gastric acid secretion. In rat models, 100 mg/kg Sennoside B reduced indomethacin-induced ulceration by 62.9%, outperforming cimetidine (43%) . Concentration-dependent PGE2 increases (e.g., 173.6 pg/mL at 100 μM in AGS cells) suggest dose optimization is critical .

Q. Which experimental models are suitable for evaluating anti-ulcer activity?

Rat models of HCl•EtOH-induced gastritis and indomethacin-induced ulcers are standard. Key endpoints include lesion index, gastric pH, and PGE2 levels. Pylorus ligature models assess gastric juice parameters (volume, acidity), while cell-based assays (e.g., AGS gastric cells) quantify PGE2 modulation .

Advanced Research Questions

Q. How can extraction parameters for Sennoside B be optimized using experimental design?

Box-Behnken response surface methodology (RSM) with factors like extraction time, solvent ratio, and temperature optimizes yield. For example, a three-factor, three-level design can maximize sennoside content in Senna leaves, validated via HPTLC . Storage conditions (e.g., aluminum bags) and harvest timing (130 days post-sowing) also influence sennoside stability .

Q. What methodological pitfalls arise when comparing Sennoside B with proton pump inhibitors (PPIs)?

Studies must standardize dosage, route (e.g., intraduodenal vs. oral), and outcome metrics. For instance, Sennoside B’s 62.9% ulcer inhibition at 100 mg/kg in rats may not translate directly to human-equivalent doses. Positive controls (e.g., cimetidine) should match therapeutic plasma concentrations.

Q. How do structural differences between Sennoside A and B affect pharmacological activity?

As diastereomers, Sennoside A (erythro) and B (threo) differ in aglycone configuration, impacting PGE2 modulation and proton pump inhibition. Sennoside B shows superior ulcer inhibition (62.9% vs. 36% for Sennoside A), likely due to enhanced stereospecific binding .

Q. How can discrepancies in efficacy data across studies be resolved?

Contradictions (e.g., variable PGE2 levels in vitro vs. in vivo) require model validation. For example, indomethacin’s systemic COX inhibition may confound Sennoside B’s localized effects. Meta-analyses adjusting for covariates (species, dosage) and mechanistic studies (e.g., receptor binding assays) clarify inconsistencies .

Q. What validation parameters ensure reliability in novel detection methods like Eastern blotting?

Specificity (cross-reactivity <1% with Sennoside A), linearity (R² >0.99), and recovery rates (90–110%) must be validated. Limit of detection (LOD) and quantification (LOQ) should align with expected sennoside concentrations in plant extracts (e.g., 0.06–0.13% dry weight) .

Methodological Guidelines

- Data Integrity : Maintain lab notebooks with raw data, calibration curves, and statistical analyses (e.g., CRD factorial design for storage studies) .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and avoid selective data presentation. Cite primary literature over reviews .

- Reproducibility : Include detailed protocols for animal models, cell lines, and analytical conditions (e.g., HPTLC mobile phase: ethyl acetate/methanol/water 100:17:13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.